molecular formula C12H15BrN2O B8200712 (S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No. B8200712
M. Wt: 283.16 g/mol
InChI Key: UPDHTVYVNBDRNC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Scalability : Shimizu, Holder, and Stoltz (2013) developed a synthesis method for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), achieving a 64% overall yield and enabling multi-gram scale production (Shimizu, Holder, & Stoltz, 2013).

  • Biological Activities and Low Toxicity : Aksyonova-Seliuk, Panasenko, and Knysh (2018) noted that the synthesized compounds have low toxicity and a broad spectrum of biological activities, suggesting potential for further research into their chemical structure and biological activity (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

  • Derivative Synthesis : Shatsauskas et al. (2017) found that the synthesized compound can be used for creating various derivatives, such as azomethine, N-acylated derivatives, and oxazolo[5,4-b]pyridine (Shatsauskas et al., 2017).

  • Antimicrobial Activity : Bhagyasree et al. (2013) discovered that the compound 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole has a broad spectrum activity against various Gram-positive and Gram-negative bacteria (Bhagyasree et al., 2013).

  • Herbicidal Activity : Kudo et al. (1998) demonstrated significant herbicidal activity of synthesized compounds against broadleaf and narrowleaf weeds in certain concentrations (Kudo et al., 1998).

  • Chemical Research Utility : Zelenov et al. (2014) indicated that the synthesized compounds can be used in chemical research for studying their structural and chemical properties (Zelenov et al., 2014).

  • Determining Absolute Configurations : Baker et al. (2000) used synthesized diastereo-enriched substituted 4,2′-binaphthalen-1-yl-4,5-dihydrooxazoles to determine the absolute configurations of synthetic 2,2′-binaphthalenes (Baker et al., 2000).

  • Photophysical Properties in Organic Light-Emitting Diodes : Chen et al. (2005) reported that Os(II) diimine complexes, which include compounds like pyridyl benzoxazole, can be used as phosphors for organic light-emitting diodes (OLEDs) with high device efficiency (Chen et al., 2005).

properties

IUPAC Name

(4S)-2-(5-bromopyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDHTVYVNBDRNC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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